2-Chloro-8-(methylthio)-7H-purine
Overview
Description
2-Chloro-8-(methylthio)-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The compound’s unique structure, featuring a chlorine atom at the second position and a methylthio group at the eighth position, makes it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-(methylthio)-7H-purine typically involves the chlorination of 8-(methylthio)-7H-purine. One common method includes the reaction of 8-(methylthio)-7H-purine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{8-(methylthio)-7H-purine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-(methylthio)-7H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or modify the methylthio group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 2-Substituted-8-(methylthio)-7H-purine derivatives.
Oxidation: 2-Chloro-8-(methylsulfinyl)-7H-purine or 2-Chloro-8-(methylsulfonyl)-7H-purine.
Reduction: 8-(Methylthio)-7H-purine or other reduced derivatives.
Scientific Research Applications
2-Chloro-8-(methylthio)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and enzymes involved in DNA and RNA synthesis.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8-(methylthio)-7H-purine involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
8-(Methylthio)-7H-purine: Lacks the chlorine atom at the second position.
2-Chloro-7H-purine: Lacks the methylthio group at the eighth position.
2-Amino-8-(methylthio)-7H-purine: Contains an amino group instead of a chlorine atom at the second position.
Uniqueness: 2-Chloro-8-(methylthio)-7H-purine is unique due to the presence of both the chlorine atom and the methylthio group, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for specific interactions with molecular targets and enables the compound to participate in a variety of chemical reactions.
Properties
IUPAC Name |
2-chloro-8-methylsulfanyl-7H-purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-6-9-3-2-8-5(7)10-4(3)11-6/h2H,1H3,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAODHCXGZRFCRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC(=NC=C2N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671919 | |
Record name | 2-Chloro-8-(methylsulfanyl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89581-80-6 | |
Record name | 2-Chloro-8-(methylsulfanyl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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